molecular formula C9H15NO3 B13965325 8-Oxa-2-azaspiro[4.5]decane-2-carboxylic acid

8-Oxa-2-azaspiro[4.5]decane-2-carboxylic acid

Cat. No.: B13965325
M. Wt: 185.22 g/mol
InChI Key: ZXUYWIRVAJJNSH-UHFFFAOYSA-N
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Description

8-Oxa-2-azaspiro[4.5]decane-2-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a spirocyclic framework, which is known for its rigidity and three-dimensional structure, making it a valuable scaffold in drug discovery and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oxa-2-azaspiro[4.5]decane-2-carboxylic acid typically involves the use of commercially available reagents. One convenient method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds under specific conditions to form the desired spirocyclic compound.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

8-Oxa-2-azaspiro[4.5]decane-2-carboxylic acid can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often leading to the formation of different functional groups.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, which can significantly change the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

8-Oxa-2-azaspiro[4.5]decane-2-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a valuable scaffold in the synthesis of biologically active compounds.

    Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: It is used in the production of various chemicals and materials, leveraging its unique structural properties.

Mechanism of Action

The mechanism by which 8-Oxa-2-azaspiro[4.5]decane-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,8-Diazaspiro[4.5]decane
  • 2,7-Diazaspiro[4.5]decane
  • 2,7-Diazaspiro[4.4]nonane
  • 2-Oxa-7-azaspiro[4.4]nonane

Uniqueness

8-Oxa-2-azaspiro[4.5]decane-2-carboxylic acid stands out due to its unique combination of oxygen and nitrogen atoms within the spirocyclic framework. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

8-oxa-2-azaspiro[4.5]decane-2-carboxylic acid

InChI

InChI=1S/C9H15NO3/c11-8(12)10-4-1-9(7-10)2-5-13-6-3-9/h1-7H2,(H,11,12)

InChI Key

ZXUYWIRVAJJNSH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC12CCOCC2)C(=O)O

Origin of Product

United States

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